4-(allyloxy)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(allyloxy)-1H-indole-2-carboxylic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a carboxylic acid (-COOH) and an allyloxy (-O-CH2-CH=CH2) functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving indole and allyl bromide, followed by carboxylation .Molecular Structure Analysis
The molecular structure would consist of an indole ring with a carboxylic acid group at the 2-position and an allyloxy group at the 4-position .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of indoles, carboxylic acids, and allyl ethers. For example, the carboxylic acid could react with bases or be reduced to an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxylic acid group could result in the compound being acidic .Scientific Research Applications
Synthesis and Chemical Transformations
- A study outlines the synthesis of hydroxyindole carboxylic acids, highlighting the importance of indole compounds in biology and medicine. This synthesis pathway provides a foundation for further chemical transformations of indole derivatives (Marchelli, Hutzinger, & Heacock, 1969).
- Research on bimetallic catalyst systems has shown efficient synthesis of 3-allyl-N-(alkoxycarbonyl)indoles, indicating the role of palladium and copper in catalyzing the formation of pi-allylpalladium alkoxide intermediate for cyclization reactions (Kamijo & Yamamoto, 2003).
- The Ru-catalyzed allylation of indole compounds using alcohols as substrates demonstrates a fast and selective process, with a focus on avoiding N-allylation and favoring branched products. This method enhances the synthesis of allyl alcohols without the need for a leaving group (Gruber et al., 2009).
- Studies on the preparation of carboxylic acid esters containing allyl groups through transalkoxylation reactions offer a general route for the synthesis of such esters, showcasing the versatility of allylstannation in organic synthesis (Boaretto, Marton, & Tagliavini, 1985).
Applications in Sensor Technology and Biological Studies
- The synthesis of 4-allyloxy-7-aminocoumarin as a fluorescent carrier for optical chemical sensor preparation highlights its application in indole-3-acetic acid assay, demonstrating the potential for chemical sensors in biological assays (Jiao et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-prop-2-enoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h2-5,7,13H,1,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKKARWAQPSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.